2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid
Description
Significance of the Nicotinic Acid Scaffold in Contemporary Chemical Synthesis and Materials Science
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) carboxylic acid that plays a crucial role in various biological processes. chemistryjournal.netresearchgate.net Beyond its physiological importance, the nicotinic acid scaffold is a versatile building block in the synthesis of a wide array of functional molecules. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and advanced materials. chemistryjournal.netresearchgate.net
In the pharmaceutical industry, nicotinic acid and its derivatives have been investigated for their potential in treating a range of conditions. For instance, derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Furthermore, the nicotinic acid scaffold has been incorporated into novel compounds with potential applications in areas such as neurodegenerative diseases and oncology.
The agrochemical sector also heavily relies on nicotinic acid derivatives. Their biological activity has been harnessed to develop herbicides, insecticides, and fungicides. vt.eduvt.edu The ability to modify the nicotinic acid core allows for the fine-tuning of a compound's efficacy and selectivity against specific pests and weeds. vt.eduvt.edu
In the realm of materials science, the pyridine ring of nicotinic acid offers unique electronic and coordination properties. This has led to its use in the development of polymers, corrosion inhibitors, and functional materials with specific optical or electronic characteristics. The nitrogen atom in the pyridine ring can act as a ligand, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers with diverse applications.
| Application Area | Examples of Nicotinic Acid Scaffold Use |
| Pharmaceuticals | Anti-inflammatory agents, Analgesics, Lipid-lowering drugs |
| Agrochemicals | Herbicides (e.g., Picloram, Clopyralid), Insecticides, Fungicides |
| Materials Science | Corrosion inhibitors, Polymers, Metal-organic frameworks (MOFs) |
Overview of Halogenated Pyridine Carboxylic Acids as Key Intermediates and Functional Molecules
The introduction of halogen atoms onto the pyridine carboxylic acid scaffold dramatically expands its synthetic utility and functional properties. Halogenated pyridines are crucial intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. nih.govpharmaexcipients.com This bond can be readily manipulated through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.
Chlorinated nicotinic acid derivatives, in particular, serve as versatile precursors for the synthesis of more complex molecules. The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of nitrogen, oxygen, and sulfur nucleophiles. nih.gov This reactivity is fundamental to the construction of many pharmaceutical and agrochemical compounds.
The presence of halogens can also directly influence the biological activity and physical properties of the final molecule. Halogen atoms can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For example, the inclusion of chlorine atoms can enhance a molecule's ability to penetrate cell membranes or resist metabolic degradation, thereby improving its therapeutic or pesticidal efficacy.
| Property/Reaction | Significance of Halogenation |
| Synthetic Utility | Precursors for cross-coupling reactions (e.g., Suzuki, Stille) |
| Substrates for nucleophilic aromatic substitution (SNAr) | |
| Biological Activity | Modulation of lipophilicity and metabolic stability |
| Enhanced binding affinity to biological targets | |
| Physical Properties | Alteration of electronic properties and crystal packing |
Structural Elucidation and Positional Isomerism Considerations for 2-Chloro-5-(2,3-dichlorophenyl)nicotinic Acid
The definitive identification and characterization of a complex molecule like this compound rely on a suite of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is paramount for determining the connectivity of atoms and the substitution pattern on both the pyridine and phenyl rings. semanticscholar.org The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's structure.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings. drugs.comnih.gov Mass spectrometry (MS) provides the precise molecular weight and fragmentation pattern, which helps to confirm the elemental composition and structural fragments of the molecule. semanticscholar.org
Positional isomerism is a critical consideration for this compound. The dichlorophenyl group can exist in several isomeric forms (e.g., 2,3-dichloro, 2,4-dichloro, 3,4-dichloro, etc.), each of which would result in a distinct molecule with potentially different physical, chemical, and biological properties. Similarly, the positions of the chloro and dichlorophenyl substituents on the nicotinic acid ring are crucial. The nomenclature "this compound" specifies a single, precise arrangement of these substituents. Any variation in this arrangement would constitute a different positional isomer. The synthesis of a specific isomer requires careful control of the reaction conditions and starting materials to ensure the desired regioselectivity.
| Spectroscopic Technique | Information Provided |
| ¹H and ¹³C NMR | Connectivity of atoms, substitution patterns, and stereochemistry. semanticscholar.org |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -COOH, C=C). drugs.comnih.gov |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. semanticscholar.org |
| X-ray Crystallography | Definitive three-dimensional structure in the solid state. |
Research Gaps and Future Perspectives in the Study of Highly Substituted Nicotinic Acid Derivatives
The lack of extensive literature on this compound highlights a significant research gap: the synthesis and characterization of highly substituted and sterically hindered nicotinic acid derivatives. While the synthesis of simpler derivatives is well-established, the construction of molecules with multiple substituents, particularly on different aromatic rings, presents considerable challenges. nih.gov
Key challenges include:
Regioselectivity: Controlling the precise placement of multiple substituents on the pyridine and phenyl rings.
Steric Hindrance: Overcoming the steric bulk of existing substituents to introduce new functional groups.
Purification: Separating the desired product from a complex mixture of isomers and byproducts.
Future research in this area will likely focus on the development of novel synthetic methodologies to address these challenges. This includes the exploration of new catalysts for cross-coupling reactions that are more tolerant of sterically demanding substrates and the development of more efficient methods for the regioselective functionalization of pyridine rings.
Furthermore, there is a growing interest in understanding the structure-activity relationships of these complex molecules. Computational modeling and high-throughput screening can be employed to predict the properties of novel derivatives and guide the synthesis of compounds with desired biological or material properties. The exploration of highly substituted nicotinic acid derivatives like this compound holds the potential to yield new pharmaceuticals, agrochemicals, and functional materials with enhanced efficacy and novel mechanisms of action.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(15)16-5-6/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGPOQGJOLFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687997 | |
| Record name | 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-31-9 | |
| Record name | 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 5 2,3 Dichlorophenyl Nicotinic Acid
Mechanistic Investigations of the Pyridine (B92270) Ring's Reactivity Profile
The pyridine ring, inherently π-deficient due to the electronegativity of the nitrogen atom, is further influenced by the presence of a chlorine atom at the C2 position and a carboxylic acid at the C3 position. These electron-withdrawing groups significantly lower the electron density of the ring, making it a prime target for nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen.
The most significant reaction pathway for the pyridine moiety of this compound is Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The chlorine atom at this position is highly activated for displacement by nucleophiles. This activation stems from several factors:
Inductive and Resonance Effects: The pyridine nitrogen acts as a powerful electron sink, withdrawing electron density from the ring, especially from the α (C2, C6) and γ (C4) positions.
Intermediate Stabilization: The mechanism of an SNAr reaction proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. When a nucleophile attacks the C2 position, the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom, significantly stabilizing the transition state and favoring the reaction.
Leaving Group Ability: Chloride is a good leaving group, facilitating the second step of the mechanism, where the aromaticity of the ring is restored.
Common nucleophiles such as amines, alkoxides, and thiolates readily displace the 2-chloro substituent. For instance, the reaction with various amines (aminolysis) under basic or heated conditions is a well-established method for the synthesis of 2-aminonicotinic acid derivatives. A similar reaction of methyl 2-chloronicotinate with morpholine (B109124) proceeds efficiently, demonstrating the high reactivity of the 2-chloro position. researchgate.net
| Nucleophile (Nu-) | Reagent Example | Product Type |
| Amine | R-NH2 | 2-Amino-5-(2,3-dichlorophenyl)nicotinic acid |
| Alkoxide | RO- | 2-Alkoxy-5-(2,3-dichlorophenyl)nicotinic acid |
| Thiolate | RS- | 2-Thioether-5-(2,3-dichlorophenyl)nicotinic acid |
| Hydroxide (B78521) | NaOH | 2-Hydroxy-5-(2,3-dichlorophenyl)nicotinic acid |
This table presents expected SNAr reactions based on the known reactivity of 2-chloropyridines.
Electrophilic Aromatic Substitution (EAS) on this compound is a challenging transformation. Both aromatic rings are significantly deactivated.
Pyridine Moiety: The pyridine ring is inherently resistant to electrophilic attack due to its electron-deficient nature. This deactivation is severely compounded by the presence of three electron-withdrawing groups: the ring nitrogen, the 2-chloro substituent, and the 3-carboxylic acid group. Furthermore, under the acidic conditions typically required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This places a formal positive charge on the ring system, making it extremely deactivated towards attack by electrophiles.
Dichlorophenyl Moiety: The phenyl ring is substituted with two chlorine atoms and the bulky pyridine-3-carboxylic acid group. Chlorine atoms are deactivating via induction, and the pyridinyl substituent is also strongly electron-withdrawing. Therefore, this ring is also highly deactivated towards electrophilic attack. Any potential substitution would be directed by the chlorine atoms to the remaining ortho and para positions, but would require harsh reaction conditions and likely result in low yields. A patent for a related compound, 2-methoxynicotinic acid, describes a selective chlorination at the 5-position, but this substrate is significantly more activated than the title compound. google.com
Reactivity of the Carboxylic Acid Moiety in this compound
The carboxylic acid group (-COOH) at the C3 position is a versatile functional handle that undergoes a range of standard transformations. Its reactivity is generally comparable to other aromatic carboxylic acids. khanacademy.org Key reactions include:
Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or via activation of the carboxylic acid yields the corresponding ester.
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This typically requires the use of coupling reagents (e.g., DCC, HATU) to activate the acid or conversion to a more reactive intermediate. khanacademy.org
Conversion to Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid into the highly reactive acyl chloride. guidechem.com This intermediate is a valuable precursor for the synthesis of esters and amides under milder conditions.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(hydroxymethyl)-2-chloro-5-(2,3-dichlorophenyl)pyridine.
| Reaction Type | Reagent(s) | Product Functional Group |
| Esterification | ROH, H+ | Ester (-COOR) |
| Amide Coupling | R2NH, Coupling Agent | Amide (-CONR2) |
| Acyl Chloride Formation | SOCl2 or (COCl)2 | Acyl Chloride (-COCl) |
| Reduction | LiAlH4, then H2O | Primary Alcohol (-CH2OH) |
This table summarizes the characteristic reactions of the carboxylic acid moiety.
Intramolecular Electronic and Steric Effects on Reaction Pathways and Selectivity
The specific substitution pattern of this compound leads to significant intramolecular interactions that govern its reactivity.
Electronic Effects: The cumulative electron-withdrawing nature of the chloro-substituents and the pyridine nitrogen strongly activates the C2 position for SNAr, as previously discussed. Conversely, these effects render both aromatic rings electronically poor and thus unreactive towards electrophiles.
Steric Effects: A critical feature of this molecule is the steric hindrance arising from the ortho-chloro substituent on the phenyl ring (at the C2' position). This chlorine atom forces the dichlorophenyl ring to twist out of the plane of the pyridine ring. This non-planar conformation has two main consequences:
Reduced Conjugation: The rotation about the C5-C1' bond disrupts π-orbital overlap between the two aromatic rings. This limits the electronic communication between them, meaning the electronic influence of one ring on the other is primarily inductive rather than resonance-based.
Hindrance at C6: The bulky, twisted dichlorophenyl group provides significant steric shielding to the C6 position of the pyridine ring. This would hinder any potential reactions at this site, further cementing the C2 position as the primary site for nucleophilic attack. Studies on similarly hindered biaryl systems have shown that ortho-substituents can dramatically reduce reaction rates and influence conformational preferences. acs.org
Intermolecular Interactions and Self-Association Behavior in Solution
In the solid state and in non-polar or moderately polar aprotic solvents, this compound is expected to exhibit strong intermolecular self-association.
Hydrogen-Bonded Dimers: The most significant intermolecular interaction is the formation of centrosymmetric hydrogen-bonded dimers through the carboxylic acid moieties. mdpi.com The carboxylic proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a second molecule, and vice versa, creating a stable eight-membered ring. This dimerization is a characteristic feature of most carboxylic acids.
Halogen Bonding: The chlorine atoms on both rings could potentially act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, although these interactions are generally weaker than the primary hydrogen bonding.
In protic solvents capable of hydrogen bonding (e.g., water, alcohols), the self-associated dimer is disrupted as the solvent molecules compete to form hydrogen bonds with the carboxylic acid group. Computational and crystallographic studies on related aromatic carboxylic acids confirm that hydrogen bonding and π-stacking are the dominant forces controlling their supramolecular assembly. mdpi.comnih.gov
Computational and Theoretical Chemistry Studies on 2 Chloro 5 2,3 Dichlorophenyl Nicotinic Acid and Analogues
Quantum Chemical Characterization via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic properties of molecules, providing a foundation for understanding their stability and reactivity. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wuxiapptec.comirjweb.com
For 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal that the HOMO is likely distributed over the electron-rich dichlorophenyl and pyridine (B92270) rings. In contrast, the LUMO is expected to be localized on the electron-deficient pyridine ring and the carboxylic acid group, particularly the C=O bond.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comnih.gov These indices provide a quantitative framework for assessing reactivity. irjweb.com A smaller HOMO-LUMO gap signifies that less energy is required for electronic excitation, indicating higher polarizability and greater reactivity. nih.gov
Table 1: Representative Chemical Reactivity Indices Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of molecular stability and reactivity. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
Note: This table presents the formulas used to derive chemical reactivity indices from theoretical calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. rsc.org The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential regions.
For this compound, an MEP map would display:
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are the primary locations for hydrogen bonding and coordination with metal ions. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation. researchgate.net
Neutral Regions (Green): These areas, generally found over the carbon backbone of the aromatic rings, have a relatively neutral potential.
The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. acs.org
Conformational Analysis and Energy Profiling of Substituted Nicotinic Acid Structures
The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation around single bonds. chemistrysteps.com For this compound, the most significant conformational flexibility comes from the rotation around the C-C single bond connecting the pyridine and dichlorophenyl rings.
A key parameter is the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the hydrogen and chlorine atoms on the adjacent rings, a completely planar conformation is energetically unfavorable. Computational energy profiling, performed by systematically rotating this dihedral angle and calculating the potential energy at each step, can identify the most stable, low-energy conformers.
Studies on analogous bi-aryl systems show that the minimum energy conformation is typically twisted, with a dihedral angle that balances the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric repulsion. mdpi.com The energy barrier to rotation between these stable conformers can also be calculated, providing insight into the molecule's structural rigidity at different temperatures. rsc.org
Theoretical Spectroscopic Investigations (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict spectroscopic properties with high accuracy, aiding in the interpretation of experimental data. DFT calculations are commonly used to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
Vibrational Frequencies: Theoretical frequency calculations can predict the positions and intensities of absorption bands in IR and Raman spectra. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid (typically broad, around 3000 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (1400-1600 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹). researchgate.netmdpi.com Comparing these calculated frequencies (often scaled to correct for anharmonicity) with experimental spectra helps confirm the molecular structure. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can help assign signals in complex experimental spectra. For the target molecule, predictions would distinguish the chemical shifts of the protons on the pyridine and dichlorophenyl rings, as well as the distinct signals for each carbon atom in the structure. nsf.govgoogle.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| Vibrational Frequencies (IR/Raman) | O-H stretch (Carboxylic Acid) | ~3000 |
| C=O stretch (Carboxylic Acid) | ~1720 | |
| C=C / C=N stretch (Aromatic Rings) | 1400 - 1600 | |
| C-Cl stretch | 700 - 800 | |
| ¹H NMR Chemical Shifts | Carboxylic Acid (COOH) | 12.0 - 13.0 |
| Pyridine Ring (H4, H6) | 8.0 - 9.0 | |
| Dichlorophenyl Ring (H4', H5', H6') | 7.3 - 7.8 | |
| ¹³C NMR Chemical Shifts | Carboxylic Acid (COOH) | ~165 |
| Pyridine Ring (C2-C6) | 120 - 155 | |
| Dichlorophenyl Ring (C1'-C6') | 125 - 135 |
Note: These are representative values based on theoretical calculations of analogous structures. Actual experimental values may vary.
Computational Exploration of Solid-State Structures and Polymorphism (e.g., π-π stacking, Hydrogen Bonding)
In the solid state, the properties of a compound are governed by its crystal packing, which is determined by intermolecular forces. Computational methods can explore these interactions to predict stable crystal structures and potential polymorphs.
Hydrogen Bonding: The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). In the crystal structures of many carboxylic acids, including nicotinic acid itself, molecules form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. nih.govresearchgate.netnih.gov This robust interaction is a primary driver of the crystal packing.
Molecular Docking and Binding Affinity Calculations for Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com
For this compound, a docking study would involve:
Preparation: Creating 3D models of the ligand and the target receptor. The ligand's geometry would be optimized using quantum chemical methods.
Docking Simulation: Placing the ligand into the active site of the receptor and using a scoring function to evaluate thousands of possible binding poses. The scoring function estimates the binding free energy, with lower scores indicating more favorable binding.
Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as:
Hydrogen Bonds: Between the ligand's carboxylic acid or pyridine nitrogen and amino acid residues (e.g., serine, threonine, histidine) in the active site. pnas.org
Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar residues (e.g., leucine, valine, phenylalanine).
Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the receptor.
π-π Stacking: Between the ligand's aromatic rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.
These studies can predict the binding affinity of the molecule for various biological targets, such as enzymes like dihydrofolate reductase or tyrosyl-tRNA synthetase, which have been investigated for other nicotinic acid derivatives. mdpi.comnih.gov The results can guide the synthesis of more potent analogues by suggesting structural modifications to enhance binding.
Supramolecular Chemistry and Advanced Materials Science Applications of the Nicotinic Acid Scaffold
Principles of Molecular Recognition and Self-Assembly
Detailed crystallographic studies are essential to understand the supramolecular architecture of 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid. Such studies would provide insights into the specific hydrogen bonding motifs and π-π stacking interactions that govern its self-assembly.
Investigation of π-π Stacking Interactions in Molecular Assemblies and Crystalline Architectures
The presence of two aromatic rings, the pyridine (B92270) and the dichlorophenyl group, in this compound suggests the potential for π-π stacking interactions. The nature and strength of these interactions would be influenced by the electron-withdrawing effects of the chlorine atoms. Analysis of crystal structures would be required to determine the geometry and significance of any π-π stacking in the solid-state assembly of this molecule.
Design and Synthesis of Coordination Complexes with Metal Centers
Nicotinic acid derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers through the pyridine nitrogen and/or the carboxylate oxygen atoms. The resulting coordination complexes can form discrete molecules or extended polymeric networks with diverse applications.
Ligand Properties and Metal-Ligand Interactions of Nicotinic Acid Derivatives
The electronic properties of this compound as a ligand would be modulated by its specific substituents. The chloro group at the 2-position of the pyridine ring and the dichlorophenyl group at the 5-position would influence its coordination behavior. Studies involving the synthesis and characterization of its metal complexes are necessary to understand its ligand properties and the nature of its interactions with different metal ions.
Formation of Discrete Metalla-Assemblies and Polymeric Coordination Networks
The coordination of this compound to metal centers could lead to the formation of various supramolecular structures, from simple dimeric paddle-wheel complexes to more complex one-, two-, or three-dimensional coordination polymers. The specific outcome would depend on the metal ion, the coordination mode of the ligand, and the reaction conditions. There is currently no published research on the synthesis and structural characterization of any such complexes involving this specific ligand.
Integration into Advanced Functional Materials
The supramolecular and coordination chemistry of nicotinic acid derivatives has led to their incorporation into advanced functional materials with applications in areas such as gas storage, catalysis, and sensing. The specific properties of materials based on this compound would be determined by its unique chemical structure. However, in the absence of any research on this compound, its potential for integration into such materials has not been explored.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical compound This compound in the context of supramolecular chemistry, advanced materials science, biomimetic scaffolds, tissue engineering, or liquid crystal complexes.
The scientific community has explored various other derivatives of nicotinic acid for applications in these areas. For instance, studies have investigated the supramolecular structures of compounds like isomeric 2-chloro-N-(nitrophenyl)nicotinamides and cocrystals of nicotinamide (B372718) with other chlorinated benzoic acids. These explorations highlight the broader interest in the nicotinic acid scaffold for developing new materials. However, research specifically detailing the synthesis, properties, and applications of this compound remains unpublished or is not indexed in the searched databases.
Therefore, the following sections of the requested article cannot be addressed with scientifically accurate and verifiable information at this time:
Rational Design Methodologies for Supramolecular Materials with Tunable Properties
Further research and publication in the field are required to elucidate the potential of this compound in these advanced applications.
Structure Function Relationship Investigations in 2 Chloro 5 2,3 Dichlorophenyl Nicotinic Acid
Correlating Molecular Structure with Chemical Behavior and Reactivity Profiles
The chemical behavior and reactivity of 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid are governed by the electronic and steric influences of its constituent parts: the 2-chloropyridine ring, the carboxylic acid group, and the 2,3-dichlorophenyl substituent.
The pyridine (B92270) ring, being an electron-deficient aromatic system, is generally less susceptible to electrophilic aromatic substitution than benzene. nih.govnsf.gov The presence of a chlorine atom at the 2-position further deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect. However, this chlorine atom is susceptible to nucleophilic substitution, a characteristic reaction of halogens at the 2- and 4-positions of the pyridine ring. clockss.orgresearchgate.net The reactivity at this position allows for the introduction of various nucleophiles, providing a pathway for the synthesis of diverse derivatives. atlantis-press.com
The carboxylic acid group at the 3-position is a key functional group that dictates the molecule's acidic properties and allows for a range of chemical transformations, such as esterification and amidation. atlantis-press.com Its position adjacent to the nitrogen atom in the pyridine ring influences its acidity (pKa).
| Functional Group | Predicted Reactivity | Potential Reactions |
|---|---|---|
| 2-Chloro Substituent | Susceptible to Nucleophilic Substitution | Amination, Alkoxylation, Thiolation |
| Carboxylic Acid | Acidic, Undergoes Condensation Reactions | Esterification, Amidation, Acid Chloride Formation |
| Pyridine Ring | Deactivated towards Electrophilic Substitution | Limited Electrophilic Substitution |
| Dichlorophenyl Ring | Deactivated towards Electrophilic Substitution | Limited Electrophilic Substitution |
Principles for Rational Design of Analogs with Modulated Chemical Properties
The rational design of analogs of this compound aims to systematically modify its structure to achieve desired chemical properties. bioengineer.orgnih.gov This approach relies on a thorough understanding of the structure-activity relationships of nicotinic acid derivatives. ebi.ac.ukresearchgate.net
Key strategies for analog design include:
Modification of the 2-Position: Replacing the chlorine atom with other functional groups can significantly alter the molecule's electronic and steric properties. Introducing electron-donating groups could increase the electron density of the pyridine ring, while bulkier substituents could introduce specific steric constraints.
Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other derivatives can modulate its polarity, solubility, and ability to participate in hydrogen bonding.
| Modification Site | Proposed Change | Anticipated Effect on Chemical Properties |
|---|---|---|
| 2-Position on Pyridine Ring | Replace -Cl with -OCH3 | Increased electron density on the pyridine ring, potential change in reactivity. |
| 3-Position (Carboxylic Acid) | Convert -COOH to -COOCH3 | Increased lipophilicity, loss of acidic character. |
| 2,3-Positions on Phenyl Ring | Replace -Cl with -F | Alteration of electronic properties due to higher electronegativity of fluorine. |
| 5-Position on Pyridine Ring | Introduce a different substituted aryl group | Significant change in steric and electronic profile. |
Influence of Halogen Substituents on Electronic Properties and Molecular Interactions
The three chlorine atoms in this compound play a pivotal role in shaping its electronic landscape and potential for molecular interactions. Halogen substituents exert their influence through a combination of inductive and resonance effects. libretexts.org
The electronic modulation by the halogen substituents can be quantified by parameters such as the Hammett substituent constants, which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
| Halogen Position | Primary Electronic Effect | Impact on Aromatic Ring |
|---|---|---|
| 2-Position (Pyridine) | Inductive Electron Withdrawal | Deactivation towards electrophilic substitution, activation towards nucleophilic substitution. |
| 2,3-Positions (Phenyl) | Inductive Electron Withdrawal | Strong deactivation towards electrophilic substitution. |
Stereoelectronic Effects in Pyridine and Dichlorophenyl Substituents
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are important in understanding the conformational preferences and reactivity of this compound. wikipedia.orgbaranlab.org The key stereoelectronic considerations in this molecule arise from the interaction between the pyridine and the 2,3-dichlorophenyl rings.
Advanced Characterization Techniques for 2 Chloro 5 2,3 Dichlorophenyl Nicotinic Acid and Its Assemblies
Crystallographic Analysis: Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD)
Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid, these methods would provide crucial insights into its solid-state structure and packing.
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure, including bond lengths, bond angles, and torsion angles. This technique would reveal the conformation of the molecule, the planarity of the pyridine (B92270) and dichlorophenyl rings, and the orientation of the carboxylic acid and chloro substituents. Furthermore, SCXRD analysis would detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen-halogen interactions, which govern the formation of supramolecular assemblies. Studies on related structures, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have demonstrated the power of SCXRD in identifying complex hydrogen bonding networks and π-π stacking interactions that define the crystal packing.
Powder X-ray Diffraction (PXRD) serves as a valuable tool for the characterization of polycrystalline materials. A PXRD pattern of this compound would provide a unique fingerprint for this specific crystalline form, enabling phase identification and assessment of sample purity. While PXRD does not provide the atomic-level detail of SCXRD, it is crucial for routine analysis and for studying solid-state transformations. The diffraction peaks observed in a PXRD pattern are characteristic of the crystal lattice parameters. For co-crystals of other pharmacologically relevant molecules, PXRD has been effectively used to identify the formation of new crystalline phases.
Advanced Spectroscopic Characterization Techniques (e.g., FT-IR, High-Resolution NMR)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy would be utilized to identify the characteristic vibrational modes of the molecule's functional groups. The FT-IR spectrum of this compound is expected to show distinctive absorption bands. For instance, the carboxylic acid O-H stretch would likely appear as a broad band, while the C=O stretching vibration would be observed in the region of 1700 cm⁻¹. Vibrations corresponding to the C-Cl bonds, C-N bonds within the pyridine ring, and the aromatic C-H bonds would also be present at their characteristic frequencies. Analysis of the FT-IR spectra of similar compounds, such as nicotinic acid, reveals these key vibrational features.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the molecular structure in solution.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the pyridine and dichlorophenyl rings would exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of their neighboring atoms.
For related nicotinic acid derivatives, NMR spectroscopy has been fundamental in confirming their chemical structures.
Thermal Analysis for Phase Behavior and Solid-State Transformations (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) would be used to determine the melting point and enthalpy of fusion of this compound. The DSC thermogram would show an endothermic peak corresponding to the melting transition, providing information on the thermal stability of the crystalline form. DSC can also be used to detect other solid-state phenomena such as polymorphism, phase transitions, and the formation of solvates or hydrates.
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the compound. By monitoring the change in mass as a function of temperature, TGA can determine the temperature at which the compound begins to decompose. For nicotinic acid itself, thermal analysis has been used to study its sublimation and evaporation behavior. A TGA analysis of this compound would indicate its upper-temperature limit of stability.
Future Research Directions and Emerging Paradigms for 2 Chloro 5 2,3 Dichlorophenyl Nicotinic Acid Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies for analogous polychlorinated biaryl compounds often rely on traditional cross-coupling reactions, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Considerations |
| Suzuki Coupling | Palladium-based | Toluene/Water | 100 | 75-85 | Use of toxic solvents, potential for metal contamination. |
| Direct Arylation (C-H Activation) | Ruthenium or Iridium-based | Green solvents (e.g., CPME) | 120 | 60-70 | Higher atom economy, but may require higher temperatures. |
| One-Pot Synthesis | Iron or Copper-based | Bio-derived solvents | 80 | 70-80 | Use of more sustainable catalysts and solvents. |
| Flow Chemistry | Immobilized catalyst | Varies | 100-150 | >90 | Improved safety, scalability, and reduced waste. |
Note: The data in this table is illustrative and represents potential targets for future research.
Exploration of Untapped Reactivity Patterns and Unconventional Transformations
The unique electronic and steric environment of this compound suggests a rich and varied reactivity that is yet to be fully explored. The presence of multiple chloro substituents offers opportunities for selective functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse array of derivatives. mdpi.com
Future research should aim to uncover and exploit unconventional transformations of this molecule. This could include investigating the selective activation of specific C-Cl bonds, exploring novel cyclization reactions to generate complex heterocyclic systems, and studying the impact of the sterically demanding 2,3-dichlorophenyl group on the reactivity of the pyridine (B92270) ring. The development of photochemical or electrochemical methods could also unlock new reaction pathways that are not accessible through traditional thermal methods.
Advancements in Computational Modeling and Predictive Capabilities for Molecular Design
Computational modeling and in silico design will be indispensable tools in guiding the future exploration of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. This information can be used to rationalize observed reactivity and to predict the outcome of new reactions, thereby reducing the need for extensive empirical screening.
Furthermore, molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its interactions with other molecules or materials. This is particularly relevant for the design of self-assembled systems and functional materials with specific properties. The development of machine learning algorithms trained on experimental data for related compounds could further enhance our predictive capabilities and accelerate the discovery of new molecules with desired functionalities.
Table 2: Predicted Molecular Properties of this compound using Computational Methods
| Property | Computational Method | Predicted Value | Potential Application |
| Dipole Moment | DFT (B3LYP/6-31G) | 3.5 D | Predicting solubility and intermolecular interactions. |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 4.2 eV | Assessing electronic properties for potential use in organic electronics. |
| Bond Dissociation Energies (C-Cl) | DFT (B3LYP/6-31G*) | 85-95 kcal/mol | Predicting selectivity in functionalization reactions. |
| Torsional Energy Profile | Molecular Mechanics (MMFF94) | Varies | Understanding conformational flexibility for crystal engineering. |
Note: The data in this table is hypothetical and for illustrative purposes to show the potential of computational modeling.
Emerging Supramolecular Systems and Self-Assembled Materials with Enhanced Functionality
The presence of both a carboxylic acid group, capable of forming strong hydrogen bonds, and multiple aromatic rings, which can participate in π-π stacking interactions, makes this compound an excellent candidate for the construction of supramolecular assemblies. nih.govresearchgate.netscilit.com The self-assembly of this molecule could lead to the formation of a variety of well-defined nanostructures, such as fibers, tapes, and sheets, with potential applications in areas such as crystal engineering, and molecular recognition.
Future research should focus on understanding and controlling the self-assembly process to create materials with enhanced functionality. This could involve studying the influence of solvent, temperature, and the addition of co-formers on the resulting supramolecular architecture. The incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to the development of materials with tunable porosity and catalytic activity.
Rational Design of Advanced Functional Materials with Tunable Characteristics
The unique combination of a halogenated aromatic system and a carboxylic acid functionality in this compound opens up exciting possibilities for the rational design of advanced functional materials. The high chlorine content suggests potential applications as a flame retardant or as a precursor to materials with interesting electronic properties. The ability to systematically modify the molecular structure through derivatization of the carboxylic acid group provides a powerful tool for tuning the material's characteristics.
Future research in this area should focus on establishing clear structure-property relationships to guide the design of materials with specific functionalities. For example, the synthesis of polymers or dendrimers incorporating this molecule could lead to materials with tailored optical, electronic, or mechanical properties. The exploration of its potential as a building block for liquid crystals or as a component in organic light-emitting diodes (OLEDs) also warrants investigation. The ability to fine-tune the intermolecular interactions through chemical modification will be key to unlocking the full potential of this versatile compound in the realm of materials science. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-5-(2,3-dichlorophenyl)nicotinic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves halogenation and coupling reactions. For example, nicotinic acid derivatives are often synthesized via:
- Step 1: Chlorination of the pyridine ring using POCl₃ or SOCl₂ under reflux to introduce chlorine atoms .
- Step 2: Suzuki-Miyaura cross-coupling to attach the 2,3-dichlorophenyl group, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like THF or DMF .
- Step 3: Hydrolysis of ester intermediates (if applicable) using NaOH or HCl to yield the carboxylic acid .
Critical factors:
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons near chlorine atoms show deshielding) .
- HPLC-MS: Quantifies purity (>95%) and detects trace byproducts (e.g., dehalogenated derivatives) .
- X-ray Crystallography: Resolves regiochemical ambiguities in the dichlorophenyl and nicotinic acid moieties .
- Elemental Analysis: Validates C, H, N, Cl content (±0.3% deviation) .
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact with chlorinated intermediates .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂) .
- Waste Disposal: Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling optimize the regioselectivity of chlorine substitution in the nicotinic acid core?
Answer:
- DFT Calculations: Predict electronic effects of substituents (e.g., electron-withdrawing trifluoromethyl groups guide chlorination to the 5-position) .
- Molecular Docking: Simulate interactions with enzymes (e.g., CYP450) to assess metabolic stability for drug design .
- Software Tools: Gaussian or Schrödinger Suite for energy minimization and transition-state analysis .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Answer:
- Assay Standardization: Control variables like solvent (DMSO vs. aqueous buffer) and cell line specificity .
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .
- Dose-Response Replication: Repeat experiments with ≥3 biological replicates and statistical validation (p < 0.05) .
Q. How can solvent selection improve the scalability of its synthesis while minimizing side reactions?
Answer:
- Polar Aprotic Solvents: DMF or DMSO enhance reaction rates but require post-synthesis dialysis for removal .
- Green Alternatives: Switch to cyclopentyl methyl ether (CPME) for easier recycling and reduced toxicity .
- Solvent-Free Routes: Mechanochemical grinding with K₂CO₃ achieves 80% yield in solid-state reactions .
Q. What mechanistic insights explain unexpected byproducts during cross-coupling reactions?
Answer:
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
Answer:
Q. What are the challenges in crystallizing this compound for structural analysis?
Answer:
- Polymorphism: Multiple crystal forms arise due to flexible dichlorophenyl rotation. Use slow evaporation in ethyl acetate/hexane (1:3) .
- Hydration: Hygroscopic samples require anhydrous conditions during X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
